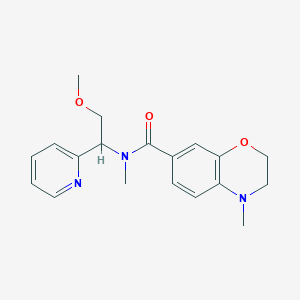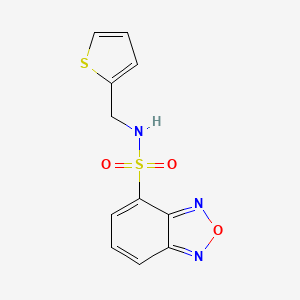![molecular formula C11H10N2O4 B5328581 1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid, is a versatile organic compound that has been extensively studied for its synthesis, mechanism of action, and applications in scientific research. Meldrum's acid is a cyclic β-ketoester that contains a pyrimidine ring, a furan ring, and a carboxylic acid group. In
Applications De Recherche Scientifique
1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and materials science. This compound's acid is a versatile building block for the synthesis of various organic compounds, such as pyrimidine derivatives, β-ketoesters, and cyclic compounds. This compound's acid is also used as a reagent for the synthesis of heterocycles, such as pyrazoles, isoxazoles, and pyridazines. In medicinal chemistry, this compound's acid is used as a pharmacophore for the design of drugs targeting various diseases, such as cancer, diabetes, and Alzheimer's disease. In materials science, this compound's acid is used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage, catalysis, and sensing.
Mécanisme D'action
The mechanism of action of 1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid is based on its ability to act as a β-dicarbonyl compound, which can undergo various reactions, such as condensation, alkylation, and oxidation. This compound's acid can also undergo intramolecular cyclization to form cyclic compounds, such as pyrimidines and furans. The reactivity of this compound's acid is due to the presence of the carboxylic acid group, which can act as a nucleophile or an electrophile depending on the reaction conditions.
Biochemical and Physiological Effects
This compound's acid has not been extensively studied for its biochemical and physiological effects, as it is mainly used as a synthetic intermediate and a reagent in scientific research. However, some studies have reported that this compound's acid has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, such as cancer and neurodegenerative disorders. This compound's acid has also been reported to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid in lab experiments include its ease of synthesis, versatility, and reactivity. This compound's acid can be synthesized from readily available starting materials, and it can be used as a building block for the synthesis of various organic compounds. This compound's acid is also stable under normal laboratory conditions and can be stored for long periods without decomposition. The limitations of using this compound's acid in lab experiments include its toxicity and potential health hazards. This compound's acid is a hazardous substance that should be handled with care, and appropriate safety measures should be taken to minimize the risk of exposure.
Orientations Futures
There are several future directions for the research on 1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid, including the development of new synthesis methods, the exploration of its biological activities, and the investigation of its potential applications in materials science. New synthesis methods for this compound's acid could improve its yield and purity and reduce the environmental impact of its production. The exploration of the biological activities of this compound's acid could lead to the discovery of new drugs targeting various diseases. The investigation of the potential applications of this compound's acid in materials science could lead to the development of new materials with unique properties and applications. Overall, the research on this compound's acid has great potential for advancing various fields of science and technology.
Méthodes De Synthèse
1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be synthesized through various methods, including the reaction of malonic acid with acetic anhydride, the reaction of malonic acid with thionyl chloride, and the reaction of malonic acid with phosphorus oxychloride. The most commonly used method for the synthesis of this compound's acid is the reaction of malonic acid with acetic anhydride. The reaction proceeds via a nucleophilic substitution mechanism, in which the carboxylic acid group of malonic acid is replaced by an acetyl group from acetic anhydride. The resulting intermediate undergoes intramolecular cyclization to form the pyrimidine ring, and the furan ring is formed by the reaction of the ketone group with the enol form of malonic acid. The final product is obtained by hydrolysis of the acetyl group with dilute acid.
Propriétés
IUPAC Name |
(5E)-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-7(17-6)5-8-9(14)12-11(16)13(2)10(8)15/h3-5H,1-2H3,(H,12,14,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEUWFZZLWYNRG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5328515.png)

![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)

![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)
![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-[3-hydroxy-2-oxo-4-(4-propoxybenzoyl)-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5328574.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)